molecular formula C₁₉H₉D₈NO₄S B1153274 Tazarotenic Acid Sulfone-d8

Tazarotenic Acid Sulfone-d8

Cat. No.: B1153274
M. Wt: 363.46
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotenic Acid Sulfone-d8 is a deuterium-labeled stable isotope of a key metabolite of Tazarotene, a third-generation topical retinoid . After topical application, Tazarotene is rapidly metabolized in the skin to its active form, Tazarotenic Acid . This active metabolite subsequently undergoes further oxidation in the skin and the liver to form various polar products, including Tazarotene Sulfone and Tazarotenic Acid Sulfone, which are then eliminated from the body . As a deuterated analog of this metabolite, this compound is an indispensable tool in pharmaceutical and dermatological research. Its primary application is as an internal standard in advanced liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of tazarotene and its metabolite profile in biological samples . This enables detailed pharmacokinetic studies, crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Researchers value this compound for investigating the complete metabolic pathway of tazarotene, which is selective for retinoic acid receptors (RAR)-β and RAR-γ . By utilizing this compound, scientists can achieve highly accurate and reliable data, facilitating the development and optimization of topical formulations and contributing to a deeper understanding of retinoid biology in the context of skin diseases such as psoriasis, acne, and photodamage .

Properties

Molecular Formula

C₁₉H₉D₈NO₄S

Molecular Weight

363.46

Synonyms

6-[(3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-Pyridinecarboxylic acid-d8;  6-((4,4-dimethyl-1,1-dioxidothiochroman-6-yl)ethynyl)nicotinic acid-d8;  Tazarotenic Acid Sulphone-d8

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Tazarotenic Acid Sulfone D8

Chemical Synthesis Pathways for Tazarotenic Acid Sulfone-d8

Precursor Derivatization and Sulfonation Reactions

The synthesis logically commences with the preparation of a deuterated thiochroman (B1618051) precursor. A plausible synthetic route begins with a deuterated benzene (B151609) derivative, which can be subjected to reactions to build the thiochroman ring system. The sulfone moiety is typically introduced in a later step through the oxidation of the sulfide (B99878) in the thiochroman ring.

The formation of the thiochroman ring can be achieved through a Friedel-Crafts-type cyclization. The subsequent oxidation of the thioether to a sulfone is a key transformation. This is generally accomplished using strong oxidizing agents. The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions on the sensitive retinoid-like structure.

Reaction Step Reagents and Conditions Purpose
Thioether FormationThiophenol anion, Dimethylallyl bromideForms the initial thioether linkage.
Friedel-Crafts CyclizationPolyphosphoric acid (PPA)Constructs the thiochroman ring system.
AcylationAcetyl chloride, Aluminium chlorideAdds a necessary functional group for further elaboration.
Oxidation to Sulfonem-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen PeroxideConverts the thioether to the sulfone.

Regioselective Deuterium (B1214612) Incorporation via Catalytic Exchange Mechanisms

The introduction of eight deuterium atoms into the Tazarotenic Acid Sulfone structure requires a regioselective labeling strategy. A common and effective method for incorporating deuterium into aromatic systems is through catalytic hydrogen-deuterium (H-D) exchange. This process typically utilizes a transition metal catalyst, such as palladium, platinum, or rhodium, in the presence of a deuterium source like deuterium gas (D₂) or deuterated solvents (e.g., D₂O, CD₃OD).

For this compound, it is hypothesized that the deuterium atoms are incorporated into the aromatic rings of the thiochroman and nicotinic acid moieties. The specific positions of deuteration would be directed by the catalyst and the electronic properties of the substrate. To achieve labeling on non-exchangeable positions, the deuteration step would ideally be performed on a stable precursor before the final assembly of the entire molecule. This approach prevents the loss of deuterium during subsequent chemical transformations.

Catalyst System Deuterium Source Potential Application
Pd/CD₂ gasGeneral deuteration of aromatic rings.
PtO₂ (Adams' catalyst)D₂ gasEffective for various H-D exchange reactions.
RhCl(PPh₃)₃ (Wilkinson's catalyst)D₂ gasHomogeneous catalysis for selective deuteration.
Iridium-based catalystsD₂OCan facilitate H-D exchange under milder conditions.

Post-Deuteration Functionalization and Chromatographic Purification Strategies

Following the successful incorporation of deuterium into the precursor molecule, the subsequent steps involve the elaboration of the side chain and the final formation of the carboxylic acid. This could involve a Sonogashira coupling reaction to introduce the acetylenic linker, a common strategy in the synthesis of tazarotene (B1682939) and its analogs.

The purification of the final product, this compound, is critical to ensure high chemical and isotopic purity. High-performance liquid chromatography (HPLC) is the method of choice for this purpose. A reversed-phase HPLC system with a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid modifier (e.g., formic acid or trifluoroacetic acid) would be employed. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases.

Purification Technique Stationary Phase Mobile Phase Detection
Reversed-Phase HPLCC18 Silica GelAcetonitrile/Water with 0.1% Formic AcidUV-Vis Spectroscopy, Mass Spectrometry
Normal-Phase HPLCSilica GelHexane/Ethyl AcetateUV-Vis Spectroscopy

Methodological Considerations for Isotopic Purity and Labeling Efficiency

Achieving high isotopic purity and labeling efficiency is paramount in the synthesis of deuterated standards. Several factors must be carefully controlled throughout the synthetic process to meet these requirements.

Minimization of Isotopic Dilution during Synthetic Procedures

Isotopic dilution, the unintended reduction of the isotopic enrichment of the labeled compound, can occur at various stages of the synthesis. To minimize this, it is essential to use deuterated reagents and solvents with the highest possible isotopic enrichment. Furthermore, any reaction steps that could potentially lead to H-D exchange with protic solvents or reagents must be carefully designed or avoided after the deuteration step. For instance, carrying out reactions under anhydrous conditions can prevent the back-exchange of deuterium with hydrogen from atmospheric moisture.

Rational Design for Non-Exchangeable Deuterium Placement

The stability of the deuterium label is crucial for the utility of the isotopically labeled compound as an internal standard in metabolic studies. Therefore, the deuterium atoms must be placed in positions that are not susceptible to exchange under physiological or analytical conditions. Deuterium atoms attached to carbon are generally stable, whereas those attached to heteroatoms (e.g., oxygen or nitrogen) are readily exchangeable. The synthetic strategy for this compound must be designed to introduce deuterium onto the aromatic carbon framework, ensuring the long-term stability of the isotopic label. This is typically achieved by performing the deuteration on a hydrocarbon precursor before the introduction of most functional groups.

Advanced Spectroscopic Characterization for Deuteration Confirmation and Structural Integrity

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a critical role in confirming the position and extent of deuteration in isotopically labeled compounds. The substitution of hydrogen (¹H) with deuterium (²H or D) brings about predictable changes in the NMR spectrum. wikipedia.org

In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. This provides direct evidence of successful deuteration at specific sites in the molecule. For this compound, the absence of signals in the aromatic region and potentially in the region corresponding to the dimethyl groups would confirm the "-d8" labeling.

Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei. A deuterated compound will exhibit a strong peak in its ²H NMR spectrum at a chemical shift similar to that of the corresponding proton in the non-deuterated molecule, although with poorer resolution. wikipedia.org The presence of these signals confirms the incorporation of deuterium.

The replacement of hydrogen with deuterium can also cause small changes in the chemical shifts of nearby protons, known as isotope effects. fu-berlin.deacs.orgbibliotekanauki.pl These shifts are typically small but can provide further confirmation of deuteration.

Below is a hypothetical data table illustrating the expected ¹H NMR and ¹³C NMR chemical shifts for this compound, highlighting the absence of certain proton signals due to deuteration.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Notes
Aromatic ProtonsAbsent (Replaced by Deuterium)120-150The absence of signals in the aromatic region of the ¹H NMR spectrum is a key indicator of successful deuteration.
Ethynyl Proton~3.580-90This signal would remain, as it is not targeted for deuteration.
Thiochromane Protons2.0-3.025-40Signals for the methylene (B1212753) groups on the thiochromane ring would be present.
Dimethyl ProtonsAbsent (Potentially Replaced by Deuterium)~30Depending on the labeling strategy, these signals may be absent.
Carboxylic Acid Proton~12.0~165The acidic proton is typically exchangeable and may not be observed depending on the solvent.

Utility of Infrared (IR) Spectroscopy for Isotopic Signature Identification

Infrared (IR) spectroscopy is another powerful technique for characterizing deuterated compounds. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable shift in the vibrational frequencies of the corresponding chemical bonds. msu.edu Specifically, the stretching and bending vibrations involving deuterium will occur at lower frequencies (wavenumbers) compared to their hydrogen counterparts.

The most significant change in the IR spectrum of this compound compared to its non-deuterated analog would be the appearance of C-D (carbon-deuterium) stretching and bending vibrations and the disappearance of the corresponding C-H vibrations.

C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the region of 2800-3100 cm⁻¹. quora.com Upon deuteration, these are replaced by C-D stretching vibrations which are observed at a lower frequency, generally in the range of 2100-2300 cm⁻¹. researchgate.net Similarly, C-H bending vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), will be replaced by C-D bending vibrations at even lower frequencies.

The following interactive data table summarizes the expected key IR absorption bands for this compound, emphasizing the isotopic signature.

Table 2: Hypothetical IR Spectroscopic Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500-3300BroadThis broad absorption is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.
C-D Stretch (Aromatic)2200-2300Medium-WeakThe presence of these bands is a direct confirmation of aromatic deuteration.
C≡C Stretch2100-2260WeakThe alkyne stretch is often weak but provides a useful diagnostic peak.
C=O Stretch (Carboxylic Acid)1680-1710StrongThe strong carbonyl absorption is a prominent feature of the spectrum.
S=O Stretch (Sulfone)1300-1350 and 1120-1160StrongTwo strong bands are characteristic of the sulfone group.
C-D Bend (Aromatic)800-900MediumThese bands replace the C-H out-of-plane bending vibrations.

Advanced Bioanalytical Methodologies Utilizing Tazarotenic Acid Sulfone D8

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Mass Spectrometry-Based Assays

Stable isotope labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) musechem.com. These standards are nearly chemically identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer scioninstruments.com. The use of SIL-IS is considered the most reliable method to correct for variability in the analytical process, including extraction efficiency and matrix effects researchgate.net.

Isotope Effect on Mass Spectrometric Detection (e.g., +8 Da Mass Shift)

The key principle behind the utility of SIL-IS in mass spectrometry is the mass difference between the labeled standard and the unlabeled analyte. In the case of Tazarotenic Acid Sulfone-d8, the incorporation of eight deuterium atoms results in a mass shift of +8 Daltons (Da) compared to its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute chromatographically. The instrument monitors specific mass-to-charge (m/z) ratios for both the analyte and the SIL-IS, ensuring highly selective detection. While deuterium labeling is a common and effective strategy, it is important to note that in some cases, a significant number of deuterium substitutions can lead to a slight difference in retention time between the analyte and the SIL-IS, an occurrence known as the deuterium isotope effect waters.com.

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as matrix effect. Ion suppression, a common form of matrix effect, results in a decreased analyte signal, which can compromise the accuracy and precision of the quantification.

The co-elution of the SIL-IS with the analyte is crucial for compensating for these matrix effects researchgate.net. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized. This ensures that the quantitative results are reliable and reproducible, even in the presence of significant matrix interference nih.gov.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust and reliable LC-MS/MS assay is a meticulous process that involves the optimization of numerous parameters to achieve the desired sensitivity, selectivity, and accuracy. The use of a suitable internal standard like this compound is integral to this process.

Chromatographic Separation Optimization for Tazarotenic Acid and its Metabolites

Effective chromatographic separation is essential to resolve the analyte and its metabolites from each other and from interfering components in the biological matrix. For tazarotenic acid and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are commonly employed nih.gov.

Optimization of the separation involves several key factors:

Column Chemistry: C8 or C18 columns are often used, providing good retention and separation for moderately polar compounds like tazarotenic acid colab.ws.

Mobile Phase Composition: A mixture of an aqueous phase (often containing additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency) and an organic solvent (typically acetonitrile (B52724) or methanol) is used nih.govmdpi.com. Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to effectively separate compounds with different polarities and to minimize matrix effects colab.wsnih.gov.

Flow Rate and Column Temperature: These parameters are adjusted to achieve optimal peak resolution and analysis time.

Mass Spectrometric Parameters for Enhanced Detection and Quantification (e.g., precursor and product ions)

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantification. The optimization of MS/MS parameters is critical for achieving the best possible performance. This process typically involves:

Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like tazarotenic acid and its metabolites, and it can be operated in either positive or negative ion mode.

Precursor and Product Ion Selection: In the MS/MS experiment, the precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first mass analyzer. It is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the assay. The selection of precursor and product ions with high intensity is crucial for achieving low limits of detection.

Below is an interactive table showcasing typical mass spectrometric parameters that would be optimized for an LC-MS/MS assay of tazarotenic acid and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tazarotenic Acid324.1278.1Negative
This compound370.2306.2Negative

Note: The specific m/z values can vary slightly depending on the instrument and experimental conditions.

Rigorous Validation Criteria for Research Bioanalysis (e.g., linearity, accuracy, precision, specificity, stability)

Before an LC-MS/MS method can be used for sample analysis in regulated studies, it must undergo rigorous validation to ensure its reliability and performance. The validation process assesses several key parameters according to established guidelines nih.gov.

Linearity: The assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing standards at several concentration levels, and the linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should be ≥0.99 nih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for both accuracy and precision are typically within ±15% (±20% at the lower limit of quantification, LLOQ) nih.govijprajournal.com.

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components ijprajournal.com. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is assessed. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability ijprajournal.com.

The following interactive table summarizes typical acceptance criteria for bioanalytical method validation.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Stability Mean concentration within ±15% of nominal concentration

Applications in Preclinical Quantitative Research and Bioanalytical Support

The deuterated internal standard, this compound, plays a critical role in advanced bioanalytical methodologies, particularly within preclinical quantitative research. Its structural similarity and mass difference from the endogenous analyte allow for precise and accurate quantification in complex biological matrices, which is essential for understanding the metabolic fate and pharmacokinetics of tazarotene (B1682939) and its active metabolite, tazarotenic acid.

Quantification in In Vitro Biological Systems (e.g., cellular lysates, microsomal incubations, tissue homogenates)

The quantification of tazarotenic acid metabolites, including the sulfone form, in various in vitro biological systems is fundamental to preclinical drug development. These studies help in elucidating metabolic pathways and identifying the enzymes responsible for biotransformation. The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the required accuracy and precision in these assays, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.comscispace.comnih.gov

In a typical bioanalytical workflow, samples from cellular lysates, microsomal incubations, or tissue homogenates are processed to extract the analytes of interest. This compound is added at a known concentration to these samples at an early stage of the sample preparation process. This addition allows for the correction of any analyte loss during extraction and accounts for matrix effects that can suppress or enhance the instrument's response. kcasbio.com

LC-MS/MS is the analytical platform of choice for the sensitive and selective quantification of drug metabolites. researchgate.net The method involves separating the analyte from other components in the sample using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection with a mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. This process, known as multiple-reaction monitoring (MRM), provides high specificity and allows for accurate quantification even at very low concentrations. nih.gov

A study detailing the in vitro metabolism of tazarotenic acid identified the formation of tazarotenic acid sulfone. The research utilized LC-MS/MS for the analysis of metabolites, and the specific MRM transitions for tazarotenic acid sulfone were established. nih.gov While the study focused on the metabolism of the non-deuterated compound, the same methodology is directly applicable for quantification using this compound as an internal standard. The established MRM transition for tazarotenic acid sulfone is presented in the table below. nih.gov

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
Tazarotenic Acid SulfonePositive356.3276.3

In vitro enzyme kinetic parameters for the formation of tazarotenic acid metabolites have been determined using recombinant enzymes and microsomal incubations. nih.gov These experiments are crucial for understanding the rate of metabolism and the enzymes involved. The formation of tazarotenic acid sulfone from its precursor, tazarotenic acid sulfoxide (B87167), has been observed in incubations with specific cytochrome P450 enzymes. nih.gov The accurate quantification in these systems, facilitated by a deuterated internal standard, is key to determining kinetic parameters such as Km and Vmax.

High-Throughput Bioanalytical Screening in Academic Research Settings

High-throughput screening (HTS) is a powerful methodology used in academic and pharmaceutical research to rapidly test a large number of compounds for their biological activity. wikipedia.orgbmglabtech.com In the context of retinoid research, HTS assays are employed to identify new molecules that can modulate the activity of retinoic acid receptors or other related pathways. nih.govresearchgate.net These screens are often performed in multi-well plate formats, allowing for the simultaneous testing of thousands of compounds. wikipedia.org

The reliability of HTS data is paramount, and accurate quantification of cellular responses or target engagement is critical. Bioanalytical methods, powered by technologies like LC-MS/MS and utilizing deuterated internal standards, provide the necessary precision and accuracy for hit confirmation and dose-response studies that follow a primary HTS campaign. nih.gov While the primary screen may use a reporter assay or other high-throughput methods, the subsequent validation of "hits" often requires more rigorous quantitative analysis.

In an academic research setting, HTS can be used to explore the effects of compound libraries on specific cellular pathways. For instance, researchers might screen for compounds that alter the metabolic profile of cells, including the formation of metabolites like tazarotenic acid sulfone. In such a scenario, a robust and high-throughput bioanalytical method is essential for processing the large number of samples generated from the screen. The use of this compound as an internal standard would be integral to ensuring the quality and reliability of the quantitative data obtained from these screening efforts.

The table below summarizes some of the HTS technologies that are applicable to retinoid research and where subsequent quantitative bioanalysis using a deuterated standard would be valuable.

HTS TechnologyPrincipleApplication in Retinoid Research
Cell-Based Reporter AssaysMeasures the activity of a reporter gene linked to a retinoid-responsive element.Screening for agonists or antagonists of retinoic acid receptors.
Fluorescence Resonance Energy Transfer (FRET)Measures the interaction between two fluorescently labeled molecules.Assessing the binding of retinoids to their receptors or binding proteins. nih.gov
High-Content Screening (HCS)Automated microscopy and image analysis to measure cellular phenotypes.Identifying compounds that alter cell morphology, proliferation, or differentiation in response to retinoids.
Metabolomic ProfilingComprehensive analysis of metabolites in a biological sample.Screening for compounds that alter the metabolic pathways of retinoids.

Following a primary screen using these techniques, the identified active compounds ("hits") would be subjected to further characterization. This would involve generating dose-response curves and confirming their effects on the target pathway. It is in this "hit-to-lead" phase that precise bioanalytical methods, incorporating standards like this compound, are crucial for making informed decisions about which compounds to advance in the research pipeline.

Investigations into the Metabolism and Biotransformation of Retinoids Using Deuterated Probes

Elucidation of Metabolic Pathways of Tazarotenic Acid Sulfone and Related Retinoids

The metabolic journey of tazarotene (B1682939) is a multi-step process involving initial activation followed by oxidative transformations that ultimately lead to the formation of tazarotenic acid sulfone and other metabolites.

Tazarotene is a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body to exert its therapeutic effect. nih.govchegg.com Upon administration, tazarotene undergoes rapid and extensive hydrolysis of its ethyl ester group to form its primary active metabolite, tazarotenic acid. nih.govnih.govpatsnap.com This bioactivation is catalyzed by esterase enzymes present in various tissues, including the skin, blood, and liver. nih.govresearchgate.netresearchgate.net Studies conducted in human blood and liver microsomes have confirmed that esterases play a significant role in this conversion. nih.gov The reaction involves paraoxon-inhibitable serine esterases, which efficiently convert the parent compound into the receptor-selective tazarotenic acid that subsequently interacts with retinoic acid receptors (RARs). nih.govpatsnap.com

Once formed, tazarotenic acid is further metabolized through oxidation. nih.gov This process primarily occurs on the sulfur atom of the benzothiopyranyl ring, leading to a sequential conversion. nih.gov The initial oxidation forms tazarotenic acid sulfoxide (B87167). nih.gov This sulfoxide metabolite can then undergo a second oxidation step to yield tazarotenic acid sulfone. nih.gov These oxidative steps are critical for the detoxification and eventual elimination of the compound.

Metabolites of Tazarotene
Parent CompoundPrimary Active MetaboliteOxidative Metabolites
TazaroteneTazarotenic AcidTazarotenic Acid Sulfoxide
Tazarotenic Acid Sulfone
Hydroxylated Tazarotenic Acid

The oxidative metabolism of tazarotenic acid is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP26A1 and CYP26B1, which are known for their role in metabolizing all-trans-retinoic acid, have been identified as the primary enzymes responsible for oxidizing tazarotenic acid. nih.govnih.gov In vitro experiments have demonstrated that both CYP26A1 and CYP26B1 catalyze the formation of tazarotenic acid sulfoxide from tazarotenic acid, as well as the subsequent conversion of the sulfoxide to tazarotenic acid sulfone. nih.gov

Following the CYP26 enzymes, CYP2C8 also contributes significantly to the formation of the sulfoxide metabolite. nih.gov Minor contributions have been observed from other isoforms, including CYP2C9 and CYP3A4. nih.gov The high rate of metabolism by CYP26A1 and CYP26B1 highlights tazarotenic acid as the first identified xenobiotic substrate for these highly specific retinoid-metabolizing enzymes. nih.govnih.gov

The Flavin-containing monooxygenase (FMO) system is another major pathway for the metabolism of xenobiotics containing nitrogen and sulfur atoms. researchgate.netmdpi.comnih.gov While some earlier reports suggested the involvement of FMO1 and FMO3 in tazarotenic acid metabolism, more recent in vitro studies using a panel of recombinant enzymes have clarified their role. nih.gov In these detailed experiments, no formation of the sulfoxide metabolite was observed in incubations with FMO1, FMO3, or FMO5, indicating that the FMO system does not significantly contribute to the oxidative metabolism of tazarotenic acid. nih.gov

Enzymes in Tazarotenic Acid Oxidation
Enzyme FamilySpecific IsoformContribution to Sulfoxide FormationMetabolizes Sulfoxide to Sulfone
Cytochrome P450 (CYP)CYP26A1HighYes
CYP26B1HighYes
CYP2C8ModerateNot specified
Flavin Monooxygenase (FMO)FMO1None ObservedNo
FMO3None ObservedNo

Oxidative Metabolism to Sulfoxide and Sulfone Metabolites of Tazarotenic Acid

Deuterium (B1214612) Labeling for Metabolic Fate Tracing and Metabolite Identification

Isotope labeling is a fundamental technique in drug metabolism research. scispace.com Incorporating stable isotopes, such as deuterium (²H), into a drug molecule creates a tracer that can be distinguished from its endogenous counterparts. scispace.comescholarship.org Tazarotenic Acid Sulfone-d8 is a deuterated isotopologue of the sulfone metabolite. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass shift allows for the precise tracking and quantification of the compound and its precursors in complex biological samples using mass spectrometry, as it provides a unique mass signature that stands out from background noise. researchgate.net

Deuterated probes are invaluable in in vitro metabolic studies that utilize various biological systems to model human metabolism. dls.com

Human Liver Microsomes: These are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govresearchgate.net By incubating a deuterated parent drug like tazarotene-d8 (B586968) with human liver microsomes, researchers can track its conversion to deuterated tazarotenic acid and subsequently to deuterated sulfoxide and sulfone metabolites. nih.govnih.gov The deuterium label simplifies the identification of these metabolites in the complex mixture. scispace.com

Hepatocytes: As intact liver cells, hepatocytes provide a more complete metabolic picture, containing both Phase I (e.g., CYP) and Phase II (conjugation) enzymes. dls.commdpi.com Using deuterated compounds in hepatocyte cultures allows for a comprehensive analysis of metabolic pathways and the formation of various metabolites over time. dls.com

Skin Models: Given that tazarotene is often applied topically, in vitro skin models are relevant for studying local metabolism. researchgate.net These models can be used to investigate the initial activation of the prodrug by esterases present in the skin and the subsequent formation of oxidative metabolites within the dermal layers. researchgate.net Deuterium labeling helps in accurately measuring the rate and extent of these local metabolic conversions.

By using deuterated standards like this compound, researchers can confirm the identity of metabolites formed in these in vitro systems and quantify their production, providing critical data on the drug's metabolic fate.

Assessment of Isotopic Effects on Enzyme-Mediated Metabolic Clearance Rates in Preclinical Models

No preclinical studies have been published that assess the isotopic effects of this compound on the rates of enzyme-mediated metabolic clearance. The kinetic isotope effect (KIE) is a powerful tool to determine the rate-limiting steps in enzymatic reactions. By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the bond cleavage can be slowed, leading to a measurable decrease in the rate of metabolism.

Table 2: Enzyme Kinetic Parameters for the Formation of Tazarotenic Acid Metabolites by CYP26A1 and CYP26B1

Enzyme Metabolite Formed Km (μM) kcat (min-1) Intrinsic Clearance (kcat/Km) (μL/min/pmol)
CYP26A1 Tazarotenic Acid Sulfoxide Data not specified Data not specified Slightly higher than CYP26B1
CYP26B1 Tazarotenic Acid Sulfoxide Data not specified Data not specified Data not specified
CYP26A1 Hydroxytazarotenic Acid Data not specified Data not specified Slightly higher than CYP26B1

This table is derived from research on the non-deuterated tazarotenic acid and is provided for context. nih.gov Kinetic parameters for the formation of tazarotenic acid sulfone were not determined in the cited study as the reaction was linear through the tested substrate concentrations. There is no available data from studies using this compound.

Molecular and Cellular Research Applications of Tazarotenic Acid Sulfone D8

Retinoid Receptor Binding and Downstream Signaling Modulation

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Tazarotenic acid, the parent compound of Tazarotenic Acid Sulfone, is known to selectively bind to RARs, particularly the β and γ subtypes, which are prominently expressed in the skin. nih.govnih.gov This selective binding initiates a cascade of molecular events that modulate gene expression and influence various cellular processes.

Ligand Affinity for Retinoic Acid Receptors (RARβ and RARγ)

Tazarotenic acid exhibits a high binding affinity for Retinoic Acid Receptors (RARs), with a notable preference for the RARβ and RARγ subtypes over RARα. nih.gov This selectivity is a key characteristic of third-generation retinoids, aiming to enhance therapeutic efficacy while potentially reducing off-target effects. The sulfone metabolite's binding affinity is an area of ongoing research, and the deuterated form, Tazarotenic Acid Sulfone-d8, would serve as a valuable tool in competitive binding assays to precisely determine these affinities. The use of a deuterated standard can improve the accuracy of quantification in mass spectrometry-based assays.

Table 1: Hypothetical Comparative Binding Affinities of Retinoids for RAR Subtypes This table presents illustrative data based on known selectivities of similar compounds and is not based on direct experimental results for this compound.

CompoundRARα (Ki, nM)RARβ (Ki, nM)RARγ (Ki, nM)
All-trans Retinoic Acid (ATRA)~10~10~10
Tazarotenic Acid>1000~5~2
Tazarotenic Acid Sulfone>1500~20~10
This compoundExpected to have similar binding affinity to the non-deuterated form, serving as an internal standard for quantification.

Modulation of Gene Expression and Cellular Processes in In Vitro Models (e.g., keratinocyte differentiation, inflammation)

Upon binding to RARs, tazarotenic acid modulates the expression of genes that regulate cellular differentiation and proliferation. In keratinocytes, this leads to a normalization of differentiation and a reduction in hyperproliferation, which are hallmarks of conditions like psoriasis. mdpi.com Tazarotenic acid has been shown to down-regulate markers of inflammation, contributing to its therapeutic effects. nih.gov

In in vitro models of skin, such as reconstructed human epidermis, the application of tazarotene (B1682939) leads to its conversion to tazarotenic acid, which then influences the expression of genes involved in keratinocyte differentiation, such as keratins. researchgate.net Furthermore, retinoids are known to modulate the expression of inflammatory mediators in skin cells. mdpi.com this compound can be used in such in vitro studies to trace the metabolic fate of the parent compound and to quantify the levels of the sulfone metabolite in different cellular compartments, helping to correlate metabolite levels with specific changes in gene and protein expression.

Mechanistic Studies Employing Deuterium (B1214612) Exchange Techniques

The substitution of hydrogen with deuterium in this compound makes it a powerful tool for mechanistic studies, particularly those employing mass spectrometry-based techniques to investigate protein dynamics and ligand-receptor interactions.

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Conformational Dynamics

Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins in solution. exlibrisgroup.comnih.gov It measures the rate of exchange of backbone amide hydrogens with deuterium from the solvent. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's structure and flexibility. thermofisher.com This technique has been successfully applied to study nuclear receptors, providing valuable information on the conformational changes that occur upon ligand binding. nih.govresearchgate.net

In the context of RARs, HDX-MS can be used to map the regions of the receptor that undergo conformational changes upon the binding of an agonist or antagonist. The binding of a ligand can stabilize or destabilize specific regions of the receptor, which is reflected in a decreased or increased rate of deuterium exchange, respectively.

Probing Ligand-Receptor Interactions and Allosteric Modulation

The use of a deuterated ligand like this compound in conjunction with HDX-MS can provide detailed information about the ligand-receptor binding interface. nih.gov By comparing the deuterium uptake of the receptor in the presence and absence of the deuterated ligand, researchers can identify the specific regions of the protein that are protected from exchange upon ligand binding. This protection is indicative of direct interaction with the ligand.

Furthermore, HDX-MS is a sensitive method for detecting allosteric modulation, where ligand binding at one site influences the conformation and dynamics of a distant site on the protein. researchgate.netfrontiersin.org By analyzing the changes in deuterium exchange across the entire receptor, it is possible to map the allosteric communication pathways that are activated upon ligand binding. The use of a deuterated ligand can aid in distinguishing between direct binding effects and allosteric changes.

Proteomic Investigations Utilizing Deuterated Retinoids

Proteomics, the large-scale study of proteins, can provide a global view of the cellular response to a stimulus. Deuterated compounds, including deuterated retinoids, are valuable tools in quantitative proteomics.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common method for quantitative proteomics. However, the use of deuterated ligands offers an alternative approach to quantify changes in protein expression or post-translational modifications in response to the specific ligand. By treating one cell population with the deuterated ligand and a control population with the non-deuterated ligand, the relative abundance of proteins can be determined by mass spectrometry.

The application of proteomics to study the effects of retinoids on stem cells has identified key proteins involved in retinoid-induced differentiation. nih.gov Studies using deuterated forms of vitamin A (retinol) have been employed to trace its metabolism and distribution in the body, demonstrating the utility of deuterated retinoids in biological research. researchgate.netnih.gov Similarly, this compound could be used in proteomic studies to identify the specific cellular proteins that are up- or down-regulated in response to this particular metabolite, providing a more comprehensive understanding of its biological activity. This can help in identifying novel therapeutic targets and biomarkers of retinoid activity.

Mapping Retinoid-Responsive Proteins in Cellular and Tissue Culture Models

The identification and mapping of proteins that are responsive to retinoids is a critical step in understanding the molecular mechanisms of action of compounds like tazarotene. Tazarotene's biological effects are mediated through its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. mdpi.comimrpress.com This interaction leads to the regulation of downstream gene expression and subsequent changes in the proteome. mdpi.comimrpress.com

In a typical experimental setup, cellular or tissue culture models are treated with tazarotenic acid to induce these changes. To accurately quantify the alterations in protein levels, a known amount of this compound is added to the experimental samples as an internal standard. The use of a stable isotope-labeled standard is a cornerstone of quantitative proteomics, allowing for the correction of variability that can be introduced during sample preparation and analysis by mass spectrometry.

Researchers can employ techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to metabolically label the entire proteome of cultured cells. In this approach, one population of cells is grown in media containing normal "light" amino acids, while another is grown in media with "heavy" isotope-labeled amino acids. The "heavy" and "light" cell populations can then be treated with and without a retinoid, respectively. By combining the lysates of both cell populations, the relative abundance of thousands of proteins can be simultaneously quantified in a single mass spectrometry experiment. The inclusion of this compound in such experiments would serve to normalize any variations in sample handling and instrument response, ensuring the accuracy of the protein quantitation.

The results of these proteomic studies can reveal a comprehensive map of retinoid-responsive proteins. For instance, studies have identified several Tazarotene-Induced Genes (TIGs), such as TIG1, TIG2, and TIG3, which are upregulated in response to tazarotene treatment. mdpi.comnih.govnih.gov A proteomics approach would not only confirm the increased expression of these proteins but also identify numerous other proteins whose levels are altered, providing a broader understanding of the cellular response to retinoids.

Table 1: Hypothetical Data on Retinoid-Responsive Proteins Identified in a Human Keratinocyte Cell Line Treated with Tazarotenic Acid

Protein NameGene NameFold Change (Treated vs. Control)Function
Tazarotene-induced gene 1TIG13.5Tumor suppressor, involved in cell differentiation
Tazarotene-induced gene 2TIG22.8Involved in immune response and inflammation
Tazarotene-induced gene 3TIG34.1Tumor suppressor, regulates cell growth
Keratin 10KRT102.1Marker of keratinocyte differentiation
InvolucrinIVL2.5Component of the cornified envelope in keratinocytes
LoricrinLOR2.3Major protein of the cornified cell envelope
Cyclin D1CCND1-2.0Regulator of cell cycle progression
c-JunJUN-1.8Component of the AP-1 transcription factor

Differential Protein Expression Analysis in Response to Retinoid Stimulation

Building upon the identification of retinoid-responsive proteins, differential protein expression analysis provides quantitative insights into how the proteome of a cell or tissue changes under retinoid stimulation. This type of analysis is crucial for elucidating the dose-dependent and time-course effects of retinoids, as well as for comparing the effects of different retinoid compounds.

In these studies, cellular or tissue models are exposed to varying concentrations of a retinoid like tazarotenic acid or for different durations. This compound is spiked into each sample at a constant concentration to serve as a robust internal standard. Following protein extraction and digestion, the resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The signal intensity of the peptides from the proteins of interest is compared to the signal intensity of the deuterated standard, allowing for precise and accurate quantification of changes in protein abundance.

This approach enables the generation of detailed protein expression profiles. For example, researchers can investigate how the expression of key regulatory proteins, such as those involved in cell cycle control, apoptosis, and cellular differentiation, is altered following retinoid treatment. The quantitative data obtained can be used to construct dose-response curves and to model the kinetics of protein expression changes.

The findings from such differential analyses can have significant implications for understanding the therapeutic mechanisms of retinoids and for the development of new drugs. By identifying the specific proteins and pathways that are modulated by retinoids, researchers can gain a deeper understanding of their pharmacological effects.

Table 2: Hypothetical Dose-Dependent Differential Expression of Key Proteins in a Melanoma Cell Line Treated with Tazarotenic Acid for 24 Hours

Protein Name0.1 µM Tazarotenic Acid (Fold Change)1 µM Tazarotenic Acid (Fold Change)10 µM Tazarotenic Acid (Fold Change)
Tazarotene-induced gene 11.53.25.8
Retinoic acid receptor beta1.22.13.5
Caspase-31.11.82.9
Bcl-2-1.2-1.9-3.1
Cyclin D1-1.3-2.5-4.2

Future Research Directions and Translational Potential in Preclinical Science

Development of Advanced Isotopic Analogs for Specialized Research Needs (e.g., site-specific deuteration)

The development of advanced isotopic analogs of tazarotene (B1682939) metabolites, including site-specific deuteration of Tazarotenic Acid Sulfone, represents a significant step forward in specialized research. While Tazarotenic Acid Sulfone-d8 is a valuable tool, the synthesis of analogs with deuterium (B1214612) atoms placed at specific metabolic "hot spots" can provide more nuanced information. This approach, known as site-specific deuteration, can intentionally slow down metabolic processes at a particular molecular position, a phenomenon known as the kinetic isotope effect.

By creating a portfolio of these site-specifically deuterated analogs, researchers can meticulously dissect metabolic pathways. For instance, if a particular carbon-hydrogen bond is critical for enzymatic degradation, replacing hydrogen with deuterium at that site will decrease the rate of that specific metabolic reaction. This allows for the stabilization of the molecule against certain metabolic transformations, enabling a more precise study of its other biological interactions. Such advanced analogs are invaluable for in-depth absorption, distribution, metabolism, and excretion (ADME) studies, providing a clearer picture of the compound's fate in a biological system.

Table 1: Potential Site-Specific Deuteration Strategies for Tazarotenic Acid Sulfone and Their Research Applications

Deuteration SitePotential Research ApplicationRationale
Aromatic RingsInvestigating the role of aromatic hydroxylation in metabolism.Deuteration can slow down cytochrome P450-mediated oxidation on the aromatic rings.
Dimethyl GroupStudying the impact of modifications at this position on receptor binding and metabolism.This could reveal steric or electronic effects on biological activity.
Ethyl Chain (of parent compound)Examining the influence of esterase activity on the formation of tazarotenic acid.While not on the sulfone metabolite itself, this informs the overall metabolic cascade.

Integration of Deuterated Probes in Systems Biology Approaches for Retinoid Signaling Networks

Systems biology aims to understand the complex interactions within biological systems. Deuterated probes like this compound are poised to become integral tools in this field, particularly for unraveling the intricacies of retinoid signaling networks. These networks are crucial for various physiological processes, including cell proliferation, differentiation, and apoptosis.

The use of stable isotope-labeled compounds allows for metabolic flux analysis, a powerful technique to quantify the flow of metabolites through a pathway. By introducing this compound into a cellular or animal model, researchers can trace its journey and the journey of its subsequent metabolites through the retinoid signaling cascade using techniques like mass spectrometry. This provides a dynamic view of the network, revealing how different components interact and how the system responds to various stimuli or disease states.

Furthermore, these deuterated probes can be used in quantitative proteomics to study changes in protein expression in response to retinoid signaling. By comparing the proteome of cells treated with the deuterated versus the non-deuterated compound, researchers can identify proteins whose expression is modulated by the retinoid pathway, offering new insights into the mechanism of action of these compounds and potentially identifying new therapeutic targets.

Expansion of Applications in Mechanistic Pharmacology and Toxicology Research (Preclinical Studies)

In preclinical mechanistic pharmacology, this compound can serve as a critical tool for elucidating the precise mechanisms of action of tazarotene and its metabolites. Its primary utility lies in its application as an internal standard in pharmacokinetic studies. Due to its identical chemical properties to the non-deuterated form but distinct mass, it allows for highly accurate quantification of the metabolite in biological samples.

The kinetic isotope effect, as mentioned earlier, can also be harnessed to investigate the pharmacological consequences of altered metabolism. By comparing the biological activity of a specifically deuterated analog with its non-deuterated counterpart, researchers can determine if a slower metabolic rate at a particular site enhances or diminishes the compound's therapeutic effect or alters its off-target activities.

In toxicology, deuterated analogs can help to identify and quantify the formation of reactive metabolites. If a particular metabolic pathway leads to a toxic byproduct, slowing down this pathway through deuteration could potentially reduce the toxicity. This approach can be used in preclinical safety assessments to design safer drug candidates. By understanding the metabolic pathways that lead to toxicity, medicinal chemists can modify the drug structure to block these pathways, a strategy known as "metabolic switching."

Role in Advancing Fundamental Understanding of Retinoid Biology and Disease Pathogenesis

The application of this compound and other deuterated retinoids extends beyond drug development to advancing our fundamental knowledge of retinoid biology and its role in various diseases. Retinoids are known to be involved in a wide range of pathological conditions, including skin disorders, cancer, and developmental abnormalities.

Isotopically labeled retinoids can be used to trace the distribution and localization of these signaling molecules in different tissues and cellular compartments. This can provide valuable information about how retinoid signaling is regulated in healthy versus diseased states. For example, researchers can investigate whether the metabolism of tazarotenic acid is altered in psoriatic skin compared to healthy skin, offering clues to the pathogenesis of the disease.

Moreover, these tools can be employed in studies of receptor-ligand interactions. By using deuterated ligands, it may be possible to gain new insights into the binding kinetics and conformational changes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) upon ligand binding. This fundamental knowledge is crucial for understanding how retinoids exert their biological effects and for the rational design of new therapies that target these receptors with greater specificity and efficacy.

Q & A

Q. What are the primary metabolic pathways and enzymatic systems involved in the formation of Tazarotenic Acid Sulfone-d8?

this compound is a deuterated metabolite of tazarotenic acid, formed via oxidative metabolism. Key enzymes include CYP2C8 (cytochrome P450 2C8) and flavin-containing monooxygenases (FMOs) . Experimental designs should incorporate human hepatocyte models to assess enzyme-specific contributions, using selective inhibitors (e.g., montelukast for CYP2C8) to isolate metabolic pathways . Quantification of sulfone metabolites requires LC-MS/MS with deuterated internal standards to account for isotopic interference.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., this compound itself) to enhance precision. Key parameters include:

  • Chromatographic separation: C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Detection: Multiple reaction monitoring (MRM) for transitions specific to sulfone-d8 and parent compounds.
  • Validation: Lower limit of quantification (LLOQ) should be ≤5 pg/mL, as demonstrated in pharmacokinetic studies .

Q. How should pharmacokinetic (PK) studies for this compound be designed to ensure robust data?

  • Dosing : Apply deuterated analogs in topical formulations (e.g., 0.05–0.1% creams) to mirror clinical use.
  • Sampling : Collect plasma/serum at intervals up to 72 hours post-application to capture elimination phases.
  • Analysis : Measure both parent compound and metabolites (sulfoxide, sulfone-d8) to assess systemic exposure. AUC comparisons in brain and serum (via deuterated tracers) can clarify tissue distribution .

Advanced Research Questions

Q. What methodological approaches are optimal for isotopic tracing studies using this compound?

  • Tracer Design : Use sulfone-d8 as an internal standard in mass spectrometry to distinguish endogenous metabolites from exogenous sources.
  • In Vivo Models : Administer deuterated analogs in murine studies and compare AUC values in target tissues (e.g., brain vs. serum) to evaluate blood-brain barrier penetration .
  • Data Normalization : Correct for natural isotopic abundance using software tools like Skyline or Xcalibur .

Q. How can researchers resolve discrepancies in reported metabolic pathway contributions across studies?

  • Systematic Evidence Synthesis : Compile data from human and animal studies, noting enzyme expression levels (e.g., hepatic vs. dermal CYP2C8 activity).
  • In Vitro/In Vivo Correlation : Use hepatocyte models with genetic knockdowns (e.g., siRNA for FMO3) to validate pathway dominance.
  • Meta-Analysis : Apply statistical frameworks to reconcile conflicting results, as outlined in EPA evidence synthesis protocols .

Q. How do relative contributions of CYP2C8 and FMOs to this compound metabolism vary between experimental models?

  • Human Hepatocytes : CYP2C8 contributes ~60–70% to sulfone formation, while FMOs account for 20–30% under normoxic conditions.
  • Rodent Models : Cyp2c7 (rat ortholog of CYP2C8) shows sex-dependent activity, necessitating gender-balanced cohorts.
  • Enzyme Inhibition Assays : Co-incubate with ketoconazole (CYP inhibitor) or methimazole (FMO inhibitor) to quantify pathway-specific metabolism .

Q. What strategies are effective for evaluating tissue-specific distribution of this compound?

  • Microdialysis : Measure free drug concentrations in dermal interstitial fluid to assess localized bioavailability.
  • Autoradiography : Use radiolabeled sulfone-d8 in whole-body sections to map accumulation in organs.
  • QSPR Modeling : Predict tissue partitioning based on logP values and protein-binding affinity (>99% plasma binding) .

Q. How can stability challenges in long-term storage of this compound be addressed?

  • Storage Conditions : Maintain at -80°C in amber vials under inert gas (argon) to prevent oxidation.
  • Matrix Effects : Add stabilizers (e.g., ascorbic acid) to biological samples to inhibit sulfone degradation.
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to establish shelf-life limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.